![molecular formula C9H8N2O3S B038106 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoicacid CAS No. 118376-66-2](/img/structure/B38106.png)
2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid is a heterocyclic compound that features a fused thieno-pyridazine ring system. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both sulfur and nitrogen atoms in the ring structure imparts unique chemical properties, making it a valuable scaffold for drug development and other chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of β,γ-unsaturated hydrazones, which undergo a copper-promoted 6-endo-trig cyclization to form the desired pyridazine ring . This method is efficient and offers good yields with high functional group tolerance.
Industrial Production Methods
While specific industrial production methods for 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent and high-yield production.
Análisis De Reacciones Químicas
Types of Reactions
2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.
Aplicaciones Científicas De Investigación
2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: It has potential as a scaffold for drug development, particularly in the design of inhibitors or modulators of specific biological targets.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would vary based on the target and the nature of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one: This compound shares a similar pyridazine ring structure and has been studied for its potential as a receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitor.
7H-Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds also feature a fused ring system and have been explored for their inhibitory effects on various biological targets.
Uniqueness
2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical properties. This makes it a versatile scaffold for various applications, particularly in the development of new drugs and synthetic methodologies.
Propiedades
Número CAS |
118376-66-2 |
|---|---|
Fórmula molecular |
C9H8N2O3S |
Peso molecular |
224.24 g/mol |
Nombre IUPAC |
2-(7-oxothieno[2,3-d]pyridazin-6-yl)propanoic acid |
InChI |
InChI=1S/C9H8N2O3S/c1-5(9(13)14)11-8(12)7-6(4-10-11)2-3-15-7/h2-5H,1H3,(H,13,14) |
Clave InChI |
KMUWXPCWBASINI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)N1C(=O)C2=C(C=CS2)C=N1 |
SMILES canónico |
CC(C(=O)O)N1C(=O)C2=C(C=CS2)C=N1 |
Sinónimos |
Thieno[2,3-d]pyridazine-6(7H)-acetic acid, -alpha--methyl-7-oxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


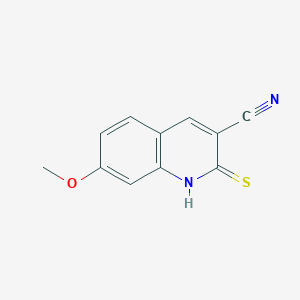
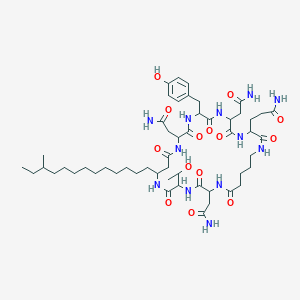
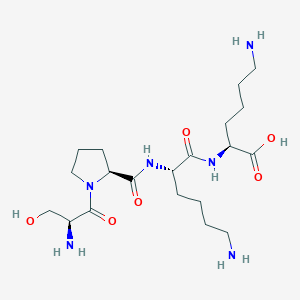

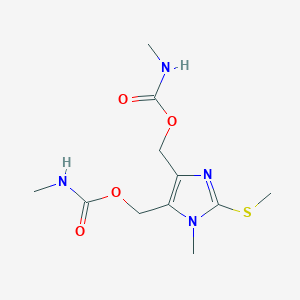
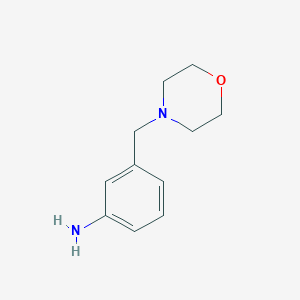
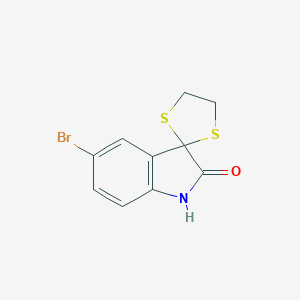
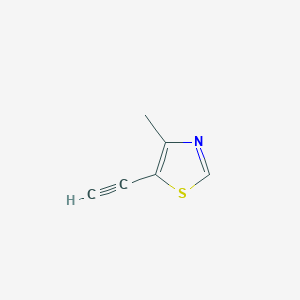
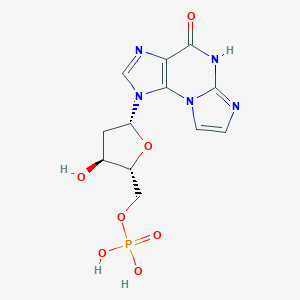
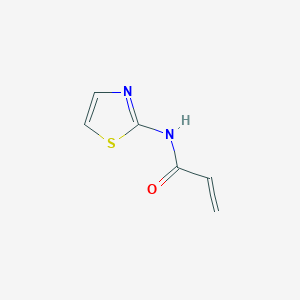
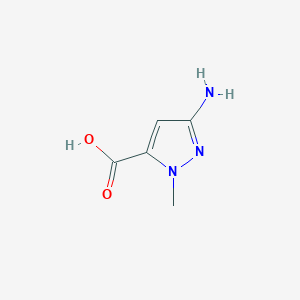

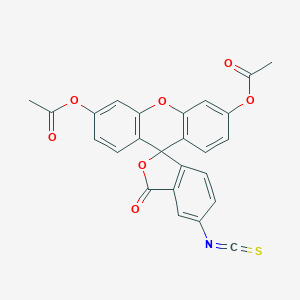
![Hexahydrofuro[3,4-g]pyrrolizin-1(7H)-one](/img/structure/B38053.png)
